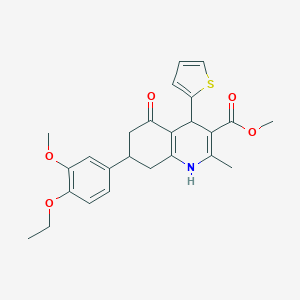
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylphenylsulfonyl group
Vorbereitungsmethoden
The synthesis of 3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired triazole compound. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require the use of solvents like dichloromethane .
Analyse Chemischer Reaktionen
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives such as:
3-(4-chlorophenyl)-1H-1,2,4-triazole: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole: Lacks the chlorophenyl group, affecting its reactivity and applications.
3-(4-methylphenyl)-1H-1,2,4-triazole: Contains a methyl group instead of a sulfonyl group, leading to variations in its chemical behavior.
Eigenschaften
Molekularformel |
C15H13ClN4O2S |
|---|---|
Molekulargewicht |
348.8g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H13ClN4O2S/c1-10-2-8-13(9-3-10)23(21,22)20-15(17)18-14(19-20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H2,17,18,19) |
InChI-Schlüssel |
CZGNHKYDHAHQPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-ethoxy-3-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379193.png)

![11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379196.png)


![11-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379202.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379203.png)
![11-(3-methoxy-4-propoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379204.png)
![3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379205.png)

![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379209.png)
![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379213.png)
